2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex heterocyclic compound that features a benzothiazole moiety fused with a pyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This intermediate is then subjected to further reactions to introduce the pyrazolopyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and material applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and in drug design.
Mechanism of Action
The mechanism by which 2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure with similar aromatic properties.
Pyrazolopyridine: Shares the pyrazolopyridine core but lacks the benzothiazole moiety.
Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its combined benzothiazole and pyrazolopyridine structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-6-propyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-2-5-9-8-11(21)13-14(17-9)19-20(15(13)22)16-18-10-6-3-4-7-12(10)23-16/h3-4,6-8H,2,5H2,1H3,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHUDTDDKLJUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)NN(C2=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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